2-Bromo-3-methoxypyridine

Overview

Description

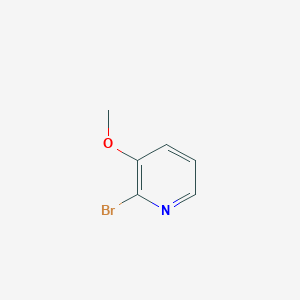

2-Bromo-3-methoxypyridine (CAS RN: 24100-18-3, molecular formula: C₆H₆BrNO, molecular weight: 188.02 g/mol) is a halogenated pyridine derivative featuring a bromine atom at the C-2 position and a methoxy group at the C-3 position. This compound is a key intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile electrophilic partner for constructing heterocyclic scaffolds .

Synthesis:

The compound is synthesized via two primary routes:

Direct Bromination: Nitro-to-bromo substitution using brominating agents on 2-nitro-3-methoxypyridine under mild conditions, achieving high yields (≥85%) and purity .

Hydroxyl Substitution: Methoxylation of 2-bromo-3-hydroxypyridine via nucleophilic substitution with iodomethane in the presence of sodium hydroxide, followed by recrystallization .

These methods are noted for scalability, operational safety, and cost-effectiveness, making them suitable for industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-methoxypyridine typically involves the bromination of 3-methoxypyridine. One common method includes the following steps:

Preparation of 2-Bromo-3-hydroxypyridine: An aqueous solution of sodium hydroxide is cooled to -10 to 0 degrees Celsius using an ice-salt bath. Liquid bromine is added dropwise to this solution. 3-Hydroxypyridine is dissolved in the aqueous sodium hydroxide solution, which is then added dropwise to the liquid bromine solution. The temperature is maintained at 10-15 degrees Celsius. After the addition, the mixture is stirred for 2.5-3 hours at room temperature, and the pH is adjusted to 7 using an acid.

Conversion to this compound: The 2-Bromo-3-hydroxypyridine is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under suitable conditions.

Suzuki Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyridine ring can undergo reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.

Suzuki Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are typically employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.

Suzuki Coupling: Biaryl compounds are formed as major products.

Oxidation: Products include pyridine derivatives with carbonyl functionalities.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-3-methoxypyridine serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating neurological disorders. Its role in drug development enhances the efficiency of creating new therapeutic agents by providing a reliable building block for complex molecular structures .

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in the formulation of herbicides and fungicides, offering effective solutions for pest management. Its application helps improve crop yields by targeting specific pests while minimizing environmental impact .

Material Science

The compound is also explored for its potential in developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to improved durability and resistance to environmental factors, making it valuable in industrial applications .

Biochemical Studies

This compound is significant in biochemical research, particularly in studying enzyme interactions and metabolic pathways. This research aids scientists in understanding biological processes and developing targeted therapies for various diseases .

Case Study 1: Neurological Drug Development

Research has demonstrated that derivatives of this compound exhibit promising activity as CCR9 inhibitors for inflammatory bowel diseases. The compound's ability to modulate receptor activity makes it a candidate for further exploration in therapeutic contexts .

Case Study 2: Agrochemical Efficacy

In trials assessing the efficacy of agrochemicals formulated with this compound, results indicated enhanced performance against resistant strains of pests compared to traditional formulations. This underscores the compound's potential to revolutionize pest management strategies in agriculture .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for neurological drugs | Enhances drug development efficiency |

| Agrochemicals | Herbicides and fungicides | Effective pest management solutions |

| Material Science | Polymers and coatings | Improved durability and environmental resistance |

| Biochemical Research | Enzyme inhibition studies | Aids understanding of biological processes |

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxypyridine depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, it can be used to synthesize kinase inhibitors that block the activity of kinases involved in disease pathways . The methoxy group and bromine atom provide sites for further functionalization, allowing for the design of molecules with specific biological activities.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of 2-bromo-3-methoxypyridine are heavily influenced by the positions of its substituents. Below is a comparative analysis with structurally related brominated pyridines:

Reactivity in Cross-Coupling Reactions

- This compound : Widely used in Suzuki couplings to synthesize triazolopyrimidines and other pharmacophores (e.g., clinical candidate LXE408) . Its C-3 methoxy group enhances electron density at C-2, facilitating oxidative addition with palladium catalysts.

- 2-Bromo-4-methylpyridine : Exhibits higher reactivity in Ru(II)-mediated C–O bond formation compared to this compound, likely due to reduced steric hindrance at C-4 .

Steric and Electronic Effects

- Substituent Position : Methoxy at C-3 in this compound creates a steric barrier, rendering it unreactive in Ru(II)-mediated reactions, whereas methyl at C-4 (2-bromo-4-methylpyridine) allows smooth conversion .

- Electron-Donating Groups: Methoxy is a stronger electron donor than methyl, increasing the electron density of the pyridine ring and altering regioselectivity in electrophilic substitutions .

Key Research Findings

Reactivity Limitations : The C-3 methoxy group in this compound inhibits reactions requiring electrophilic activation at C-2, such as Ru(II)-mediated C–O bond formation, unlike its C-4-substituted analogs .

Synthetic Utility : Its bromine atom participates efficiently in cross-couplings, enabling rapid diversification of pyridine-based scaffolds in drug discovery .

Biological Activity

2-Bromo-3-methoxypyridine (CAS No. 24100-18-3) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom and a methoxy group at the 2 and 3 positions of the pyridine ring, respectively. Its unique structure contributes to its potential as a pharmacological agent in various therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 188.02 g/mol

- Melting Point : 45-49 °C

- Boiling Point : 233.4 °C

- Density : 1.5 g/cm³

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent in clinical settings .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. The inhibition of CYP1A2 can impact the pharmacokinetics of co-administered drugs, making it essential to consider in polypharmacy scenarios .

Neuropharmacological Effects

This compound has shown promise in neuropharmacology, particularly as a potential treatment for neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) suggests that it may influence central nervous system (CNS) activity . Preliminary studies indicate that it may modulate neurotransmitter systems, although further research is needed to elucidate these mechanisms.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: CYP Enzyme Interaction

A pharmacokinetic study assessed the effects of this compound on CYP1A2 activity using human liver microsomes. The results showed a significant reduction in enzyme activity, indicating that this compound could alter the metabolism of other drugs metabolized by CYP1A2, necessitating dosage adjustments in clinical applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 188.02 g/mol |

| Melting Point | 45-49 °C |

| Boiling Point | 233.4 °C |

| Density | 1.5 g/cm³ |

| CYP Enzyme Inhibition | CYP1A2 (Inhibitor) |

| Antimicrobial Activity | MIC: S. aureus - 32 µg/mL, E. coli - 64 µg/mL |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-3-methoxypyridine, and how are they optimized for yield?

- Methodology : The compound is typically synthesized via bromination of 3-methoxypyridine. Direct bromination using Br₂ in a polar solvent (e.g., acetic acid) under controlled temperatures (40–60°C) is common. Optimization involves adjusting stoichiometry (1.2–1.5 eq Br₂) and reaction time (6–12 hours) to minimize di-brominated byproducts .

- Characterization : Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended. Purity is confirmed by GC-MS or HPLC (>97%) and structural validation via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 6.5–8.5 ppm) .

Q. How does the methoxy group influence the reactivity of this compound in electrophilic substitution reactions?

- Mechanistic Insight : The methoxy group at C3 acts as an electron-donating group, directing electrophiles to the C5 position (meta to methoxy). Bromine at C2 further deactivates the ring, reducing reactivity but enhancing regioselectivity. Computational studies (DFT) suggest a Hammett σₚ value of −0.27 for methoxy, favoring nucleophilic attack at C5 .

Q. What safety precautions are critical when handling this compound?

- Safety Protocol : The compound is a skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture, as hydrolysis may release HBr. Store under inert atmosphere (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Strategies :

- Directed ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate C4, enabling functionalization at C2 or C6 .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3-pyridyl boronic acid) at C2-Br yields biaryl derivatives. Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (70°C, 24h) achieve >80% conversion .

Q. What analytical methods resolve structural ambiguities in brominated pyridine derivatives?

- Advanced Techniques :

- X-ray Crystallography : Resolves positional isomers (e.g., distinguishing 2-Bromo-3-methoxy from 5-Bromo-2-methoxy isomers) .

- HRMS-ESI : Confirms molecular formula (e.g., C₆H₆BrNO⁺ requires m/z 186.9601; observed 186.9598 ).

Q. How do steric and electronic effects impact the synthesis of polyhalogenated derivatives?

- Substituent Effects :

- Steric Hindrance : Introducing Cl or I at C5 (e.g., 2-Bromo-5-iodo-3-methoxypyridine) requires bulky ligands (XPhos) to prevent catalyst poisoning .

- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) at C4 reduce bromine’s leaving group ability, complicating nucleophilic substitution. Switching to CuI/1,10-phenanthroline accelerates displacement .

Q. Key Considerations for Researchers

Properties

IUPAC Name |

2-bromo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOWLYNSFYZIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178829 | |

| Record name | 2-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24100-18-3 | |

| Record name | 2-Bromo-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24100-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024100183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-3-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQN9M14S1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.